
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 6,7-dimethoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Coupling Reaction: The quinoline derivative is then coupled with a fluorinated phenyl isocyanate under controlled conditions to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)phenyl)urea: Lacks the additional fluorine atom on the phenyl ring.
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is unique due to the presence of multiple fluorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H18F3N3O4 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-3-yl)oxy-2-fluorophenyl]urea |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-8-13-7-16(12-28-21(13)11-23(22)33-2)34-15-4-6-20(19(27)10-15)30-24(31)29-14-3-5-17(25)18(26)9-14/h3-12H,1-2H3,(H2,29,30,31) |
Clave InChI |
JQARGNHTKXGCAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


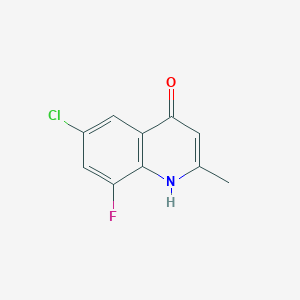
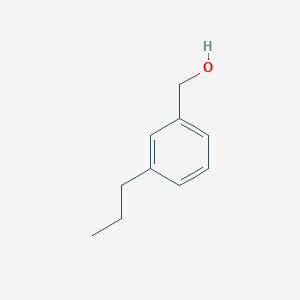
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)

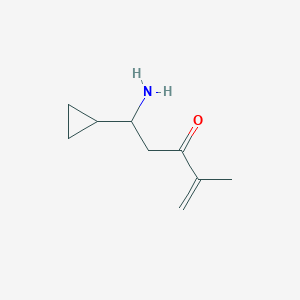
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
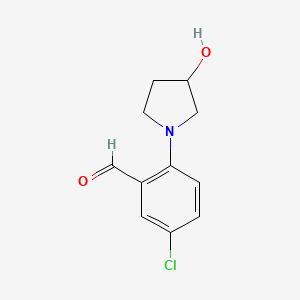

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
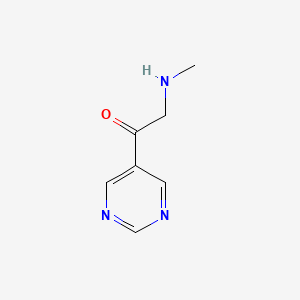
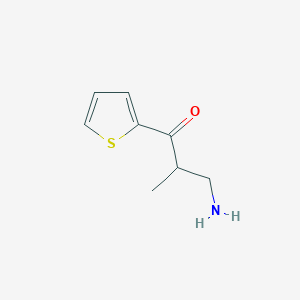

![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
